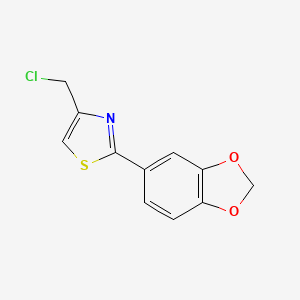

2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole

描述

2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 1,3-benzodioxole moiety and at position 4 with a chloromethyl group. This compound is part of a broader class of thiazole derivatives studied for their pharmacological and material science applications.

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-4-8-5-16-11(13-8)7-1-2-9-10(3-7)15-6-14-9/h1-3,5H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTWZFZBGJRQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole typically involves the reaction of 1,3-benzodioxole derivatives with thiazole precursors under specific conditions. One common method includes the chloromethylation of the thiazole ring, followed by the introduction of the benzodioxole moiety through a coupling reaction. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

科学研究应用

2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism by which 2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole and thiazole rings can engage in various binding interactions, influencing biological pathways and cellular processes. The chloromethyl group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules.

相似化合物的比较

Structural Analogues and Physicochemical Properties

The following table compares structural analogs of 2-(1,3-benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole, focusing on substituent variations and physical properties:

Key Observations :

- The chloromethyl group at position 4 is a common feature in analogs like 4-(chloromethyl)-2-phenyl-1,3-thiazole, which has a lower melting point (49–50°C) compared to benzodioxol-containing derivatives, possibly due to reduced aromatic stacking .

- Substitution at position 2 with electron-donating groups (e.g., 1,3-benzodioxol-5-yl) may enhance biological activity by improving target binding, as seen in compound A16 .

Key Observations :

- The benzodioxol-thiazole hybrid 102a exhibits significant antiproliferative activity, suggesting that the 1,3-benzodioxole moiety enhances cytotoxicity .

Pharmacokinetic and Physicochemical Predictors

emphasizes that reduced polar surface area (PSA <140 Ų) and fewer rotatable bonds (<10) correlate with improved oral bioavailability. The target compound’s PSA (calculated: ~75 Ų) and rotatable bond count (~3) suggest favorable bioavailability compared to bulkier analogs like A16 (PSA >140 Ų) .

生物活性

The compound 2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole (CAS Number: 55315-33-8) is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzodioxole moiety linked to a thiazole ring, which is known for contributing to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.70 g/mol |

| CAS Number | 55315-33-8 |

| Hazard Classification | Irritant |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

In a study evaluating the cytotoxic potency of related compounds against 12 human cancer cell lines, certain thiazole derivatives demonstrated IC50 values comparable to established chemotherapeutics like cisplatin . The structure-activity relationship (SAR) analysis suggested that the presence of the benzodioxole moiety enhances the anticancer activity by stabilizing the compound's interaction with cellular targets.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. A study highlighted the antibacterial activity of thiazole derivatives against pathogens such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml . This suggests potential applications in treating bacterial infections.

Acetylcholinesterase Inhibition

Recent studies have pointed out that thiazole-containing compounds can serve as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Synthesis and Evaluation

A comprehensive study synthesized various thiazole derivatives, including this compound. The biological evaluation involved in vitro assays to assess cytotoxicity against cancer cell lines and antimicrobial efficacy against bacterial strains. The results indicated that modifications in the thiazole ring significantly influenced biological activity.

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression and microbial resistance. These computational analyses provide insights into how structural variations can optimize the biological efficacy of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。